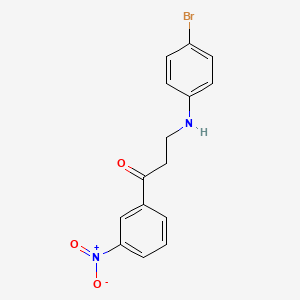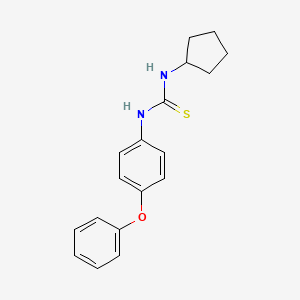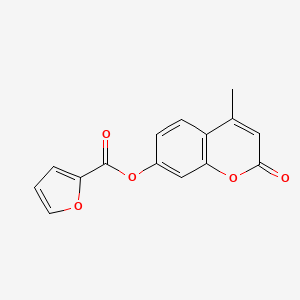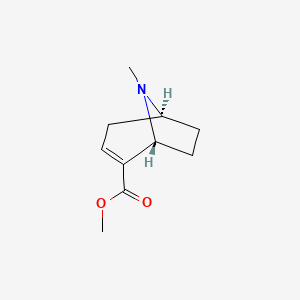
メチルエクゴニジン
概要
説明
科学的研究の応用
作用機序
メチルエチルコニジンは、M1およびM3ムスカリン受容体における部分的アゴニスト活性によってその効果を発揮します。 これにより、DNA断片化とアポトーシスによる神経細胞死が起こります . この化合物の毒性は、コカインの他の副産物と比較して、心臓、肺、肝臓に対して特に有害です .
類似化合物の比較
メチルエチルコニジンは、コカインやエチルコニジンメチルエステルなどの他のトロパンアルカロイドと似ています。 クラック・コカインを吸う際に生成される熱分解生成物として特異的に生成されることが特徴です . これは、クラック・コカインと粉末コカインの使用を区別するための貴重なバイオマーカーとなっています .
類似の化合物には以下が含まれます。
コカイン: コカの葉から得られる興奮剤。
エチルコニジンメチルエステル: コカインの代謝物。
トロパリル: 科学研究で使用されるフェニルトロパン類縁体.
Safety and Hazards
生化学分析
Biochemical Properties
Methylecgonidine plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. One of the key interactions is with muscarinic receptors, specifically the M1 and M3 subtypes. Methylecgonidine acts as a partial agonist at these receptors, leading to DNA fragmentation and neuronal death by apoptosis . Additionally, methylecgonidine is involved in the synthesis of phenyltropane analogues, such as troparil, dichloropane, iometopane, and CFT, which are used in scientific research .
Cellular Effects
Methylecgonidine has been shown to have detrimental effects on various types of cells and cellular processes. It is particularly harmful to the heart, lungs, and liver. The toxicity of methylecgonidine is attributed to its partial agonist effect at M1 and M3 muscarinic receptors, leading to DNA fragmentation and neuronal death by apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall toxic effects on cellular function .
Molecular Mechanism
At the molecular level, methylecgonidine exerts its effects through binding interactions with muscarinic receptors, specifically the M1 and M3 subtypes. By acting as a partial agonist at these receptors, methylecgonidine induces DNA fragmentation and neuronal death by apoptosis . This mechanism of action highlights the compound’s potential to cause significant cellular damage and underscores the importance of understanding its molecular interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methylecgonidine change over time due to its stability and degradation. Methylecgonidine has a relatively short half-life of 18–21 minutes, after which it is metabolized to ecgonidine . The stability of methylecgonidine can be influenced by temperature and storage conditions. For instance, methylecgonidine stored in plasma at -80°C is stable for up to one month . These temporal effects are crucial for accurately assessing the compound’s impact on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of methylecgonidine vary with different dosages in animal models. At lower doses, methylecgonidine may not exhibit significant toxic effects, but at higher doses, it can cause severe toxicity, particularly to the heart, lungs, and liver . These threshold effects highlight the importance of dosage considerations in studying the compound’s impact on health and its potential therapeutic applications.
Metabolic Pathways
Methylecgonidine is involved in several metabolic pathways, including its conversion to ecgonidine. This conversion occurs through hydrolysis and dehydration followed by esterification with methanol . The metabolic pathways of methylecgonidine also involve interactions with various enzymes, such as carboxylesterases and butyrylcholinesterase, which play a role in its degradation and clearance from the body .
Transport and Distribution
Methylecgonidine is transported and distributed within cells and tissues through various mechanisms. It is metabolized to ecgonidine, which can be detected in urine, hair, saliva, perspiration, and blood of crack smokers . The distribution of methylecgonidine within the body is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of methylecgonidine is crucial for understanding its activity and function. Methylecgonidine primarily localizes to the cytoplasm, where it interacts with muscarinic receptors and other biomolecules . This localization is essential for its role in inducing DNA fragmentation and neuronal death by apoptosis, highlighting the importance of subcellular targeting in its mechanism of action.
準備方法
化学反応の分析
メチルエチルコニジンは、以下を含むさまざまな化学反応を起こします。
酸化: メチルエチルコニジンは酸化されてエチルコニジンを生成します。
加水分解: エチルコニジンを生成するために加水分解することができます。
これらの反応で使用される一般的な試薬と条件には、エステル化のためのメタノールと、酸化反応のためのさまざまな酸化剤があります。 これらの反応から生成される主要な生成物は、エチルコニジンとそのメチルエステルです .
類似化合物との比較
Methylecgonidine is similar to other tropane alkaloids, such as cocaine and ecgonine methyl ester. it is unique in that it is specifically formed as a pyrolysis product when crack cocaine is smoked . This makes it a valuable biomarker for distinguishing between the use of crack cocaine and powder cocaine .
Similar compounds include:
Cocaine: A stimulant drug derived from the coca plant.
Ecgonine methyl ester: A metabolite of cocaine.
Troparil: A phenyltropane analogue used in scientific research.
特性
IUPAC Name |
methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-3-5-8(10(12)13-2)9(11)6-4-7/h5,7,9H,3-4,6H2,1-2H3/t7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSNEAHFGOEKBI-VXNVDRBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(=CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1C(=CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276220 | |
| Record name | (-)-Methylecgonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mesylate: White solid; [Sigma-Aldrich MSDS] | |
| Record name | Anhydroecgonine methyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11917 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
43021-26-7 | |
| Record name | (-)-Anhydroecgonine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43021-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anhydroecgonine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043021267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Methylecgonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ecgonidine methyl ester mesylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ECGONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58C337KP3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methylecgonidine acts as a muscarinic agonist, primarily targeting M2 muscarinic receptors in the heart [, , , ]. This interaction leads to several downstream effects, including:
- Hypotension and Tachycardia: Intravenous administration of Methylecgonidine in sheep resulted in significant hypotension and tachycardia, effects attributed to its muscarinic agonist properties [].
- Negative Inotropic Effects: Methylecgonidine decreases peak cell shortening and intracellular calcium transients in ferret and human cardiac myocytes, leading to negative inotropic effects [, ].
- Airway Smooth Muscle Relaxation: Contrary to its cardiac effects, Methylecgonidine exhibits dose-dependent relaxation of acetylcholine-precontracted guinea pig tracheal rings, suggesting a potential role in modulating airway smooth muscle tone [].
- Impaired Melatonin Synthesis: Methylecgonidine impairs melatonin synthesis in rat pineal glands, both in vivo and in vitro, by elevating intracellular calcium levels through muscarinic receptor activation [].
ANone: Unfortunately, the provided research papers do not include specific details regarding the molecular formula, weight, or spectroscopic data for Methylecgonidine.
A: Methylecgonidine degrades in biological matrices, especially in plasma. Its degradation primarily leads to the formation of ecgonidine (Anhydroecgonine) via hydrolysis [, ]. Factors influencing its stability include:
- Temperature: Lower temperatures significantly improve Methylecgonidine stability []. Storage at -80°C is recommended for long-term stability [].
- pH: Basic pH conditions accelerate Methylecgonidine hydrolysis [].
- Presence of Esterase Inhibitors: Adding esterase inhibitors like sodium fluoride effectively reduces Methylecgonidine hydrolysis [, ].
ANone: The provided research does not discuss any catalytic properties or applications of Methylecgonidine. The focus is primarily on its pharmacological effects and metabolism.
ANone: None of the provided research papers delve into computational chemistry or modeling studies of Methylecgonidine.
ANone: The research primarily focuses on Methylecgonidine stability in biological samples rather than formulation strategies. Key findings on its stability include:
- Rapid degradation in plasma: Methylecgonidine undergoes rapid hydrolysis in plasma, forming ecgonidine [, ].
- Temperature and pH sensitivity: Its degradation is sensitive to both temperature and pH, with lower temperatures and acidic conditions favoring stability [, ].
ANone: The provided scientific research does not include information regarding specific SHE regulations concerning Methylecgonidine.
ANone: The research provides insights into the PK/PD properties of Methylecgonidine:
- Absorption: While not explicitly studied, the presence of Methylecgonidine and its metabolite ecgonidine in the urine of crack cocaine smokers indicates its absorption through the lungs [, ].
- Distribution: Research shows the presence of Methylecgonidine in various tissues, including liver, brain, blood, and urine, suggesting its distribution throughout the body [].
- Metabolism: The primary metabolic pathway for Methylecgonidine involves hydrolysis to ecgonidine, primarily facilitated by butyrylcholinesterase [].
- Excretion: Both Methylecgonidine and ecgonidine are primarily excreted in urine [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


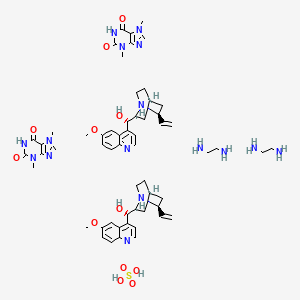
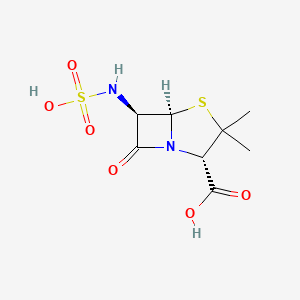
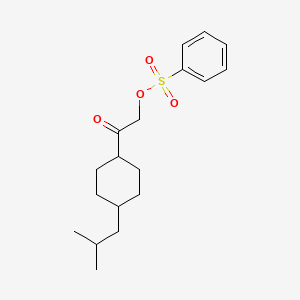
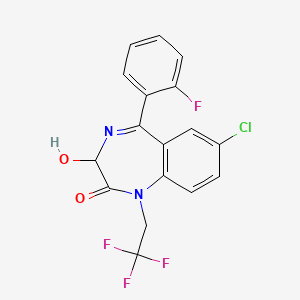

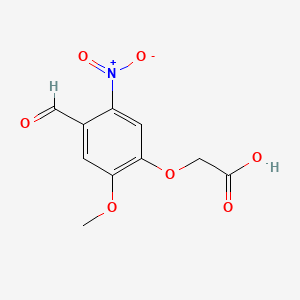
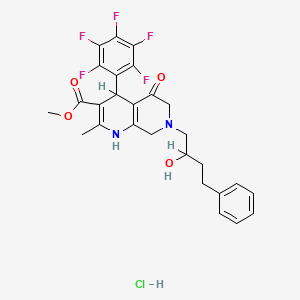
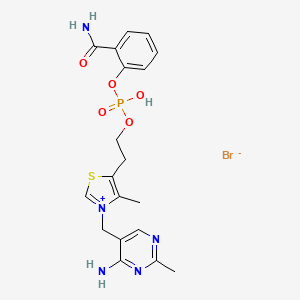
![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen phosphate](/img/structure/B1201343.png)
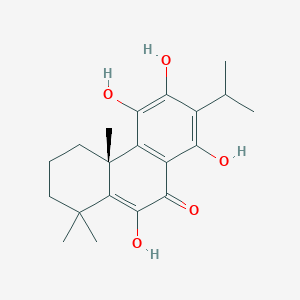
![3H-Benzo[e]indole-2-carboxylic acid](/img/structure/B1201345.png)
